

Isopropylmagnesium Bromide CAS number and molecular weight

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Compound of Interest

Compound Name: *Isopropylmagnesium Bromide*

Cat. No.: *B1294586*

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Technical Guide: Isopropylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Isopropylmagnesium Bromide**, a crucial Grignard reagent in organic synthesis. It covers its fundamental properties, detailed experimental protocols for its preparation and use, and a visual representation of its reactive pathway.

Core Properties of Isopropylmagnesium Bromide

Isopropylmagnesium bromide is a highly reactive organometallic compound widely utilized in the formation of carbon-carbon bonds. Its utility in the synthesis of complex organic molecules makes it an invaluable tool in pharmaceutical and chemical research.

Property	Value	Reference
CAS Number	920-39-8	[1][2][3]
Molecular Formula	C ₃ H ₇ BrMg	[1][2][3]
Molecular Weight	147.30 g/mol	[2][3]
Appearance	Brown to gray solution	[2]
Density	0.982 g/mL at 25 °C	[2]
Boiling Point	80 °C (for a 15% solution in THF)	[1]
Flash Point	-17 °C	[2]
Solubility	Miscible with tetrahydrofuran (THF) and diethyl ether. Reacts violently with water.	[1][2]

Experimental Protocols

The following are detailed methodologies for the preparation of **Isopropylmagnesium Bromide** and its subsequent reaction with a ketone, a common application in drug development for creating tertiary alcohols.[4]

Preparation of Isopropylmagnesium Bromide

This protocol describes the synthesis of **Isopropylmagnesium Bromide** from 2-bromopropane and magnesium turnings.

Materials:

- Magnesium turnings
- 2-Bromopropane
- Anhydrous tetrahydrofuran (THF)
- Iodine (for initiation)

- Nitrogen or Argon gas (for inert atmosphere)
- Three-neck round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer

Procedure:

- **Apparatus Setup:** A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is assembled. The entire apparatus must be flame-dried or oven-dried before use to ensure anhydrous conditions.
- **Initiation:** Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask. The flask is then purged with inert gas.
- **Solvent and Reagent Addition:** Anhydrous THF is added to the flask to cover the magnesium turnings. A solution of 2-bromopropane (1.0 equivalent) in anhydrous THF is prepared and placed in the dropping funnel.
- **Reaction Initiation:** A small portion of the 2-bromopropane solution is added to the magnesium suspension. The reaction may need to be initiated by gentle warming with a heat gun. The disappearance of the iodine color and the appearance of a cloudy gray solution indicate the start of the reaction.
- **Grignard Reagent Formation:** The remaining 2-bromopropane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred and may be heated to reflux for an additional 30-60 minutes to ensure complete reaction.^[1] The resulting dark brown or gray solution is the **Isopropylmagnesium Bromide** reagent.

Grignard Reaction with a Ketone

This protocol outlines the reaction of the prepared **Isopropylmagnesium Bromide** with a ketone to synthesize a tertiary alcohol.

Materials:

- **Isopropylmagnesium Bromide** solution in THF (prepared as above)
- Ketone (e.g., Acetophenone)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution or dilute hydrochloric acid (HCl)
- Diethyl ether (for extraction)
- Magnesium sulfate (MgSO_4) or Sodium sulfate (Na_2SO_4) (for drying)
- Reaction flask
- Dropping funnel
- Magnetic stirrer
- Separatory funnel

Procedure:

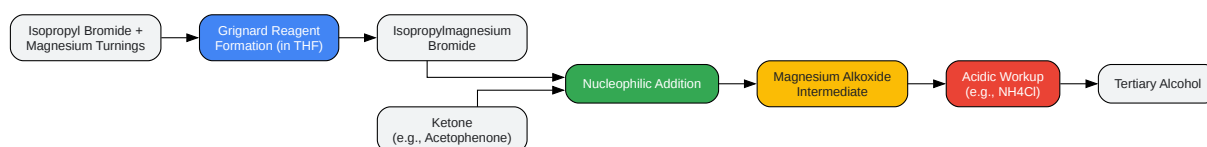
- **Reaction Setup:** The freshly prepared **Isopropylmagnesium Bromide** solution is cooled in an ice bath under an inert atmosphere.
- **Ketone Addition:** A solution of the ketone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred Grignard reagent. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reaction temperature.
- **Reaction Completion:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
- **Quenching:** The reaction mixture is cooled in an ice bath, and then slowly and carefully quenched by the addition of a saturated aqueous solution of ammonium chloride or dilute

hydrochloric acid. This step protonates the alkoxide intermediate to form the tertiary alcohol and dissolves the magnesium salts.[4]

- **Extraction:** The aqueous and organic layers are separated. The aqueous layer is typically extracted two to three times with diethyl ether to recover all of the product.
- **Drying and Solvent Removal:** The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.
- **Purification:** The crude product can be purified by techniques such as column chromatography or recrystallization.

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of a tertiary alcohol using **Isopropylmagnesium Bromide** and a ketone.



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Caption: Workflow of a Grignard reaction with a ketone.

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